

preventing aggregation of C116-136 peptide in solution

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Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

Cat. No.: B13913729

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Technical Support Center: C116-136 Peptide

Welcome to the technical support center for the C116-136 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and application of this peptide, with a specific focus on preventing its aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the C116-136 peptide?

A1: The C116-136 peptide is a fragment of the protein leptin, a key hormone in the regulation of energy balance. Specifically, it often refers to the amino acid sequence 116-130 of leptin.^[1]^[2]^[3] This peptide has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in neuroscience research related to cognitive enhancement and neuroprotection.^[1]^[2]^[4]

Q2: What are the primary research applications of the C116-136 peptide?

A2: The C116-136 peptide, specifically the leptin(116-130) fragment, is primarily investigated for its neuroprotective and cognitive-enhancing properties.^[1]^[2]^[4] Research suggests it may play a role in mitigating the pathological effects of amyloid- β in Alzheimer's disease by preventing synaptic disruption and neuronal cell death.^[1]^[2]^[4]^[5]

Q3: What is the amino acid sequence of the C116-136 (Leptin 116-130) peptide?

A3: The amino acid sequence can vary between species. The sequences for the human and mouse peptides are provided in the table below.

Q4: What is the known solubility of this peptide?

A4: The mouse variant of the leptin(116-130) amide has been reported to be soluble in water up to 1 mg/ml.^[6] However, solubility can be influenced by various factors including the exact amino acid sequence, post-translational modifications, and the solvent used.

Peptide Properties

Property	Human Leptin(116-130)	Mouse Leptin(116-130) amide
Amino Acid Sequence	H-Ser-Cys-His-Leu-Pro-Trp-Ala-Ser-Gly-Leu-Glu-Thr-Leu-Asp-Ser-OH ^[7]	H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH ₂ ^{[6][8][9]}
Molecular Formula	C70H108N20O26S	C64H109N19O24S ^[6]
Molecular Weight	1698.8 g/mol	1560.75 g/mol ^[6]
Solubility	Data not available. Assess on a small scale.	Soluble to 1 mg/ml in water. ^[6]

Troubleshooting Guide: Preventing Aggregation

Issue: My C116-136 peptide solution appears cloudy or has visible precipitates.

This is a common sign of peptide aggregation. Aggregation can be influenced by a variety of factors including peptide concentration, pH, temperature, and the ionic strength of the solution. Below are potential causes and solutions to address this issue.

Potential Cause	Recommended Solution
High Peptide Concentration	Peptides are more prone to aggregation at higher concentrations. Try dissolving the peptide at a lower concentration initially. If a higher concentration is required for your experiment, consider preparing a concentrated stock in a suitable organic solvent (see below) and then diluting it into your aqueous buffer immediately before use.
pH of the Solution is Close to the Peptide's Isoelectric Point (pI)	At its isoelectric point, a peptide has a net neutral charge, which can minimize electrostatic repulsion between molecules and promote aggregation. Adjust the pH of your buffer to be at least 1-2 units away from the peptide's pI. For basic peptides ($pI > 7$), use a slightly acidic buffer. For acidic peptides ($pI < 7$), use a slightly basic buffer. The theoretical pI of mouse leptin(116-130) amide is 6.03, suggesting it is slightly acidic. Therefore, dissolving it in a buffer with a pH of 7 or higher is recommended.
Inappropriate Solvent	While the mouse peptide is reported to be soluble in water, hydrophobic residues within the sequence can contribute to aggregation in purely aqueous solutions. For peptides with hydrophobic character, initial solubilization in a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be effective. Once dissolved, slowly add the aqueous buffer to the desired final concentration. Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system.
Suboptimal Storage of Stock Solutions	Repeated freeze-thaw cycles can promote aggregation. Aliquot your stock solution into single-use volumes to avoid this. Store frozen at -20°C or -80°C . For short-term storage (days),

refrigeration at 4°C may be acceptable, but long-term storage in a liquid state is generally not recommended.

Presence of Divalent Cations

Certain ions can sometimes promote peptide aggregation. If your buffer contains high concentrations of divalent cations (e.g., Ca^{2+} , Mg^{2+}), consider preparing a fresh solution with deionized water and analytical grade reagents.

Oxidation of Cysteine Residues

The presence of a cysteine residue in the sequence of both human and mouse peptides introduces the possibility of disulfide bond formation, which can lead to dimerization and aggregation. If you suspect this is an issue, consider the following: - Use deoxygenated buffers. - Add a reducing agent like DTT or TCEP to your stock solution. Be aware that these agents may interfere with certain assays.

Experimental Protocols

Protocol 1: Solubilization of C116-136 (Leptin 116-130) Peptide

This protocol provides a general guideline for solubilizing the C116-136 peptide. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.

Materials:

- Lyophilized C116-136 peptide
- Sterile, deionized water
- 0.1% Acetic Acid in sterile water (for basic peptides)
- 0.1% Ammonium Hydroxide in sterile water (for acidic peptides)

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Vortex mixer
- Ultrasonic bath

Procedure:

- Calculate the required volume of solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
- Equilibrate the peptide vial to room temperature before opening to prevent condensation.
- Add the appropriate solvent:
 - For the mouse leptin(116-130) amide (slightly acidic pI): Start with sterile, deionized water or a slightly basic buffer (e.g., PBS pH 7.4). If solubility is poor, try a dilute basic solution like 0.1% ammonium hydroxide.
 - For peptides with unknown or poor aqueous solubility: Add a small amount of DMSO (e.g., 10-20% of the final volume) to the vial to first dissolve the peptide.
- Vortex gently to mix.
- If the peptide is not fully dissolved in DMSO, slowly add the aqueous buffer (e.g., PBS) dropwise while vortexing until the peptide is fully dissolved.
- If aggregation is still observed, sonicate the solution in an ultrasonic bath for short bursts (e.g., 10-15 seconds) on ice to aid dissolution.
- Once dissolved, store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: In Vitro Neuroprotection Assay against Amyloid- β Toxicity

This protocol is a generalized workflow based on studies investigating the neuroprotective effects of leptin fragments.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Objective: To assess the ability of the C116-136 peptide to protect cultured neurons from amyloid- β (A β)-induced toxicity.

Materials:

- Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
- C116-136 peptide stock solution
- Oligomerized Amyloid- β (1-42) peptide
- Cell culture medium
- MTT or LDH assay kit for cell viability assessment
- Plate reader

Procedure:

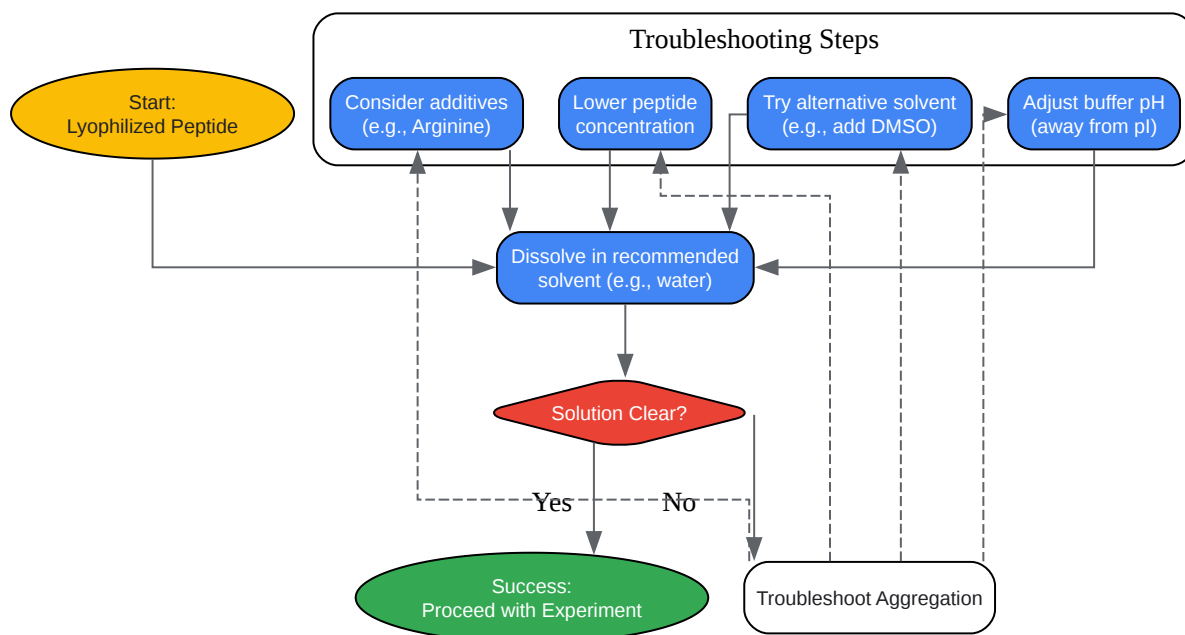
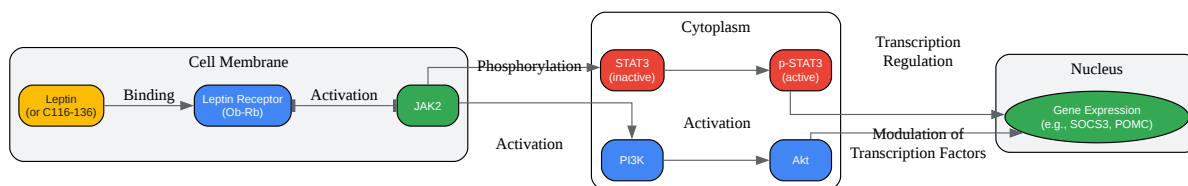
- Cell Plating: Plate primary neurons at an appropriate density in a multi-well plate and allow them to adhere and mature for the recommended time.
- Peptide Pre-treatment: Treat the neuronal cultures with varying concentrations of the C116-136 peptide (e.g., 10 nM, 100 nM, 1 μ M) for a predetermined pre-incubation period (e.g., 1-2 hours). Include a vehicle control group.
- A β Treatment: Add oligomerized A β (1-42) to the cultures at a concentration known to induce neurotoxicity (e.g., 500 nM).
- Incubation: Incubate the cells for 24-48 hours.
- Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or LDH assay according to the manufacturer's instructions.

- **Data Analysis:** Compare the viability of cells treated with A β alone to those pre-treated with the C116-136 peptide. An increase in viability in the peptide-treated groups indicates a neuroprotective effect.

Visualizations

Leptin Signaling Pathway

The C116-136 peptide is a fragment of leptin and is believed to exert its effects through the leptin receptor and its downstream signaling pathways. The primary signaling cascade initiated by leptin binding to its receptor (Ob-Rb) is the JAK/STAT pathway.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)



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